molecular formula C23H16N6O B10930764 1-Naphthyl [3-(7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)benzyl] ether

1-Naphthyl [3-(7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)benzyl] ether

Cat. No.: B10930764
M. Wt: 392.4 g/mol
InChI Key: DBUCUMKDMAXKFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Naphthyl [3-(7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)benzyl] ether is a complex organic compound featuring a naphthyl group linked to a benzyl ether moiety, which is further connected to a pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine scaffold

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Naphthyl [3-(7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)benzyl] ether typically involves multi-step organic reactions. The key starting material, pyrazolopyrimidine, can be obtained by treating a formimidate derivative with hydrazine hydrate in ethanol .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions would be carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Naphthyl [3-(7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)benzyl] ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce naphthylamines .

Scientific Research Applications

1-Naphthyl [3-(7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)benzyl] ether has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through inhibition of cyclin-dependent kinase 2 (CDK2). It binds to the active site of CDK2, preventing the phosphorylation of target proteins involved in cell cycle progression. This leads to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have confirmed the good fit of the compound into the CDK2 active site through essential hydrogen bonding interactions .

Properties

Molecular Formula

C23H16N6O

Molecular Weight

392.4 g/mol

IUPAC Name

4-[3-(naphthalen-1-yloxymethyl)phenyl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C23H16N6O/c1-2-9-18-16(6-1)7-4-10-20(18)30-13-15-5-3-8-17(11-15)21-26-23-19-12-25-27-22(19)24-14-29(23)28-21/h1-12,14H,13H2,(H,25,27)

InChI Key

DBUCUMKDMAXKFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC3=CC(=CC=C3)C4=NN5C=NC6=C(C5=N4)C=NN6

Origin of Product

United States

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